cyclopentyl (2S)-2-amino-2-cyclohexylacetate hydrochloride
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Overview
Description
Cyclopentyl (2S)-2-amino-2-cyclohexylacetate hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopentyl group, an amino group, and a cyclohexylacetate moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclopentyl (2S)-2-amino-2-cyclohexylacetate hydrochloride typically involves the reaction of cyclopentylamine with cyclohexylacetate under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Cyclopentyl (2S)-2-amino-2-cyclohexylacetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentyl (2S)-2-amino-2-cyclohexylacetate oxide, while reduction may produce cyclopentyl (2S)-2-amino-2-cyclohexylacetate alcohol.
Scientific Research Applications
Cyclopentyl (2S)-2-amino-2-cyclohexylacetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of cyclopentyl (2S)-2-amino-2-cyclohexylacetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclopentyl (2S)-2-amino-2-cyclohexylacetate hydrochloride can be compared with other similar compounds, such as:
- Cyclopentyl (2S)-2-aminopropanoate hydrochloride
- Cyclohexyl (2S)-2-amino-2-cyclopentylacetate hydrochloride
- Cyclopentyl (2S)-2-amino-2-cycloheptylacetate hydrochloride
These compounds share structural similarities but differ in their specific chemical properties and potential applications. This compound is unique due to its specific combination of functional groups, which imparts distinct reactivity and biological activity.
Properties
Molecular Formula |
C13H24ClNO2 |
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Molecular Weight |
261.79 g/mol |
IUPAC Name |
cyclopentyl (2S)-2-amino-2-cyclohexylacetate;hydrochloride |
InChI |
InChI=1S/C13H23NO2.ClH/c14-12(10-6-2-1-3-7-10)13(15)16-11-8-4-5-9-11;/h10-12H,1-9,14H2;1H/t12-;/m0./s1 |
InChI Key |
WFWXNQQZWMSLBO-YDALLXLXSA-N |
Isomeric SMILES |
C1CCC(CC1)[C@@H](C(=O)OC2CCCC2)N.Cl |
Canonical SMILES |
C1CCC(CC1)C(C(=O)OC2CCCC2)N.Cl |
Origin of Product |
United States |
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